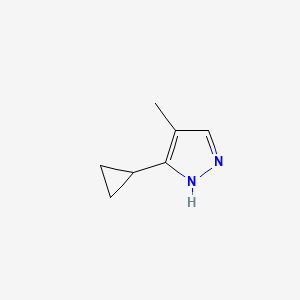

3-Cyclopropyl-4-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-4-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-8-9-7(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIQMHKWAAELJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 3-Cyclopropyl-4-methyl-1H-pyrazole

The following is an in-depth technical guide for the spectroscopic characterization of 3-Cyclopropyl-4-methyl-1H-pyrazole . This guide is structured to assist analytical chemists and medicinal chemists in the rigorous identification and quality control of this specific scaffold.

Executive Summary & Structural Context

Compound: 3-Cyclopropyl-4-methyl-1H-pyrazole

Formula:

Structural Dynamics: The Tautomerism Challenge

Researchers must recognize that 3-Cyclopropyl-4-methyl-1H-pyrazole exists in a tautomeric equilibrium. In solution, the proton on the nitrogen rapidly migrates between N1 and N2.

-

Tautomer A: 3-Cyclopropyl-4-methyl-1H-pyrazole[1]

-

Tautomer B: 5-Cyclopropyl-4-methyl-1H-pyrazole

Implication for Spectroscopy:

-

CDCl₃ (Room Temp): Rapid exchange often results in averaged NMR signals or broadened peaks.

-

DMSO-d₆ (or Low Temp): Strong hydrogen bonding with the solvent can slow the exchange, potentially resolving distinct tautomers or sharpening the signals of the dominant species.

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthetic origin is vital for interpreting "ghost peaks" in spectra. This compound is typically synthesized via the condensation of hydrazine with a 1,3-electrophile.

Figure 1: Synthetic pathway highlighting the origin of potential impurities (unreacted hydrazine, solvent traps).

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to minimize exchange broadening of the NH and C3/C5 protons.

H NMR (400 MHz, DMSO-d₆) Data Table

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 12.20 - 12.60 | Broad Singlet | 1H | - | Exchangeable acidic proton.[2] Shift varies with concentration/temp. |

| H-5 | 7.25 - 7.35 | Singlet | 1H | - | Aromatic pyrazole proton. Deshielded by adjacent N. |

| CH₃ (C-4) | 1.95 - 2.05 | Singlet | 3H | - | Methyl group attached to aromatic ring. |

| Cp-CH | 1.75 - 1.88 | Multiplet | 1H | Cyclopropyl methine. Shielded by ring current. | |

| Cp-CH₂ | 0.80 - 0.95 | Multiplet | 2H | - | Cyclopropyl methylene (cis/trans overlap). |

| Cp-CH₂ | 0.65 - 0.75 | Multiplet | 2H | - | Cyclopropyl methylene (cis/trans overlap). |

Key Diagnostic Feature: The absence of a coupling partner for the H-5 proton (appearing as a sharp singlet) confirms substitution at the C-4 position. If the methyl were at C-5, the C-4 proton would appear as a doublet or singlet further upfield (~6.0 ppm).

C NMR (100 MHz, DMSO-d₆) Data Table

| Carbon Type | Chemical Shift ( | Assignment Notes |

| C-3 (Quaternary) | 145.0 - 148.0 | Ipso-carbon attached to cyclopropyl. Broadened by tautomerism. |

| C-5 (Methine) | 128.0 - 130.0 | Aromatic CH. |

| C-4 (Quaternary) | 110.0 - 112.0 | Substituted carbon. Shielded relative to C3/C5. |

| Cp-CH | 6.5 - 8.5 | Cyclopropyl methine. |

| Cp-CH₂ | 7.0 - 9.0 | Cyclopropyl methylenes (often overlapping). |

| CH₃ | 9.5 - 10.5 | Methyl group at C4. |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Molecular Ion

: 123.17 Da (Calculated: 123.09) -

Fragmentation Pattern (MS/MS):

-

123

-

123

-

123

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3100 - 3250 | N-H Stretch | Broad band; indicates free NH (secondary amine). |

| 3000 - 3080 | C-H Stretch (Cyclopropyl) | CRITICAL: Distinctive "shoulder" peaks above 3000 cm⁻¹, differentiating from alkyl chains. |

| 2850 - 2950 | C-H Stretch (Methyl) | Standard alkyl stretching. |

| 1580 - 1600 | C=N / C=C Ring Stretch | Aromatic pyrazole breathing modes. |

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and minimize tautomeric broadening:

-

Mass: Weigh 5.0 – 8.0 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Avoid CDCl₃ if precise integration of the NH or C3/C5 signals is required.

-

Vessel: Use a clean, dry 5mm NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Structural Confirmation Workflow

Use the following logic flow to validate the identity of the synthesized batch.

Figure 2: Step-by-step logic gate for structural validation.

References

-

Elguero, J., et al. (2013). "Tautomerism of Pyrazoles: NMR and Theoretical Studies." Advances in Heterocyclic Chemistry.

-

NIST Chemistry WebBook. "1H-Pyrazole Spectra and Data." National Institute of Standards and Technology.[3]

-

PubChem Compound Summary. "3-Cyclopropyl-4-methyl-1H-pyrazole (Analogous Data)." National Center for Biotechnology Information.

-

Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A CPMAS NMR study." Canadian Journal of Chemistry.

Sources

Introduction: The Pyrazole Scaffold and the Imperative for Predictive Science

An In-Depth Technical Guide: In Silico Prediction of 3-Cyclopropyl-4-methyl-1H-pyrazole Bioactivity

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The specific scaffold, 3-Cyclopropyl-4-methyl-1H-pyrazole, presents a unique combination of rigidity and three-dimensional complexity, making it a compelling starting point for novel therapeutic design. However, traditional drug discovery pathways involving exhaustive synthesis and screening are both time-consuming and resource-intensive.[4]

This guide serves as a comprehensive technical manual for researchers, computational chemists, and drug development professionals on leveraging in silico methodologies to predict the bioactivity of 3-Cyclopropyl-4-methyl-1H-pyrazole and its derivatives. By harnessing the power of computational models, we can rationally prioritize synthetic efforts, accelerate the discovery timeline, and increase the probability of identifying potent and selective drug candidates. We will move beyond a simple recitation of methods to explore the strategic rationale behind each computational choice, ensuring a robust and self-validating predictive workflow.

Strategic Overview: A Unified Workflow for Bioactivity Prediction

The prediction of bioactivity is not a single event but a multi-stage process that integrates data collection, model generation, and rigorous validation. Each step builds upon the last, forming a logical cascade that refines our understanding of the molecule's potential biological function. The choice of which path to follow—ligand-based or structure-based—depends entirely on the available data, a crucial decision point we will explore in detail.

Caption: High-level overview of the in silico bioactivity prediction workflow.

PART 1: Data Acquisition and Curation - The Bedrock of Predictive Modeling

The axiom 'garbage in, garbage out' is acutely true in computational chemistry. The predictive power of any in silico model is fundamentally limited by the quality and relevance of the input data. This initial phase is the most critical for ensuring the trustworthiness of the entire project.

Ligand and Bioactivity Data Collection

Our first task is to collate a dataset of pyrazole derivatives and their associated biological activities. This data will form the basis of our ligand-based models. The choice of database is critical for obtaining high-quality, curated information.

Table 1: Key Public Databases for Chemical and Bioactivity Data

| Database | Description | URL |

|---|---|---|

| PubChem | A massive public repository containing information on chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH).[5][6][7] | [Link] |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EBI).[5] | [Link] |

| ZINC | A free database of commercially-available compounds for virtual screening, containing over 230 million purchasable compounds in ready-to-dock formats.[8] | [Link] |

| DrugBank | A comprehensive resource that combines detailed drug data with comprehensive drug target information.[5] | [Link] |

Protocol: Curating a QSAR-Ready Dataset

-

Define Search Query: Begin by searching databases like ChEMBL or PubChem for compounds containing the pyrazole core and reported activity against a specific target class (e.g., kinases, GPCRs).

-

Standardize Activity Data: Biological activities are often reported in different units (IC50, EC50, Ki, etc.). Convert all activity data to a consistent logarithmic scale (e.g., pIC50 = -log10(IC50)) to ensure a normal distribution, which is preferable for most modeling algorithms.

-

Chemical Structure Curation:

-

Standardize Structures: Use cheminformatics toolkits like RDKit or Open Babel to neutralize charges, remove salts and solvents, and handle tautomeric forms consistently.[9][10]

-

Rationale: Inconsistent chemical representations are a major source of error. A model cannot learn the structure-activity relationship if the same molecule is represented in multiple ways.

-

-

Remove Duplicates: Identify and remove duplicate chemical structures to prevent model bias.

Target Identification and Structure Preparation

For structure-based methods, a high-resolution 3D structure of the biological target is required.

Protocol: Target Preparation for Molecular Docking

-

Retrieve Target Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[5] Prioritize structures that are co-crystallized with a ligand similar to the pyrazole scaffold, as these often represent a more biologically relevant conformation.

-

Prepare the Protein:

-

Remove all non-essential components, such as water molecules, co-solvents, and ions, unless they are known to be critical for ligand binding.

-

Add hydrogen atoms, as they are typically absent in crystallographic files but are essential for calculating interactions.

-

Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

-

Rationale: This "cleaning" process ensures that the calculated interactions are based on a chemically accurate representation of the protein's binding site.[11] Tools like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite are designed for this purpose.[12]

-

PART 2: Ligand-Based Bioactivity Prediction

When a reliable 3D structure of the target is unavailable, but a dataset of active and inactive compounds exists, ligand-based methods are the strategy of choice. These methods operate on the principle that structurally similar molecules are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling creates a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13][14][15] This allows for the prediction of activity for new, untested molecules.

Causality Behind Experimental Choices: The choice of molecular descriptors is paramount. 2D descriptors (e.g., molecular weight, logP, topological indices) are fast to calculate and useful for general models. 3D descriptors (e.g., molecular shape, electrostatic fields) can provide more detailed insights but require a defined 3D conformation for each molecule, which can introduce its own variability. We recommend starting with 2D descriptors and progressing to 3D if the model performance is insufficient.

Caption: Step-by-step workflow for generating a validated QSAR model.

Protocol: Building a Robust QSAR Model

-

Descriptor Calculation: Using software like PaDEL-Descriptor or RDKit, calculate a wide range of molecular descriptors for each compound in your curated dataset.[12]

-

Data Splitting: Divide the dataset into a training set (typically ~80%) and an external test set (~20%). The test set must be kept separate and used only for the final validation of the model.

-

Model Building: Using the training set, build a regression model. Multiple Linear Regression (MLR) is a simple starting point, but machine learning methods like Random Forest (RF) or Support Vector Machines (SVM) often yield more robust models by capturing non-linear relationships.[13][16]

-

Internal Validation: Perform k-fold cross-validation on the training set. This involves repeatedly splitting the training data into smaller subsets, training the model on some, and testing on the remainder. A high cross-validation Q² value indicates the model's internal consistency and predictive power.

-

External Validation: Use the final, trained model to predict the pIC50 values for the compounds in the held-out test set. The model's performance is judged by the coefficient of determination (R²) between the predicted and actual values.[17][18]

Table 2: Typical QSAR Model Validation Metrics

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Training Set) | Coefficient of determination for the training data. | > 0.6 |

| Q² (Cross-Validation) | Cross-validated R² from internal validation. | > 0.5 |

| R² (Test Set) | Predictive R² for the external test set. | > 0.5 |

PART 3: Structure-Based Bioactivity Prediction

When a high-quality 3D structure of the biological target is available, structure-based methods provide unparalleled insight into the specific molecular interactions driving bioactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.[11][19] The "goodness" of this fit is estimated by a scoring function, which ranks different binding poses and can be used to estimate binding affinity.

Causality Behind Experimental Choices: The definition of the binding site (the "grid box") is the most influential parameter. If a co-crystallized ligand is present in the PDB structure, defining the box around it is the most reliable approach. If not, blind docking (using a grid that covers the entire protein surface) can be used initially, followed by more focused docking once a potential binding site is identified. Using a flexible ligand and a rigid receptor is the most common approach, balancing computational cost and accuracy.

Caption: Standard workflow for a molecular docking experiment.

Protocol: Performing a Molecular Docking Study

-

Ligand Preparation: Generate a low-energy 3D conformation of the 3-Cyclopropyl-4-methyl-1H-pyrazole derivative. Assign appropriate atom types and charges.

-

Grid Generation: Using the prepared receptor, define a grid box that encompasses the target binding site. This box defines the search space for the ligand.

-

Docking Simulation: Run the docking algorithm using software like AutoDock Vina or Glide.[12] The software will systematically explore different poses of the ligand within the grid box, evaluating each based on its scoring function.

-

Results Analysis:

-

Ranking by Score: Rank the docked compounds by their predicted binding energy (a more negative score typically indicates a better predicted affinity).

-

Pose Visualization: Visually inspect the top-ranked binding poses using a molecular visualizer like PyMOL or Chimera. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein's active site residues.

-

Rationale: A good docking score alone is insufficient. The predicted binding pose must be chemically sensible and align with any known structure-activity relationship (SAR) data for that target.[20][21]

-

Table 3: Example Molecular Docking Results Summary for a Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interactions |

|---|---|---|---|

| Lead-01 | -9.8 | Met793, Cys797 | Hydrophobic pocket (Leu718, Val726) |

| Lead-02 | -9.5 | Met793 | Pi-stacking with Phe856 |

| Reference | -9.2 | Met793, Leu795 | Salt bridge with Asp855 |

PART 4: Model Validation and the Path to Experiment

An in silico model is only as valuable as its predictive accuracy. Rigorous validation is not optional; it is the process that builds trust in the model's outputs.[17][22]

Self-Validating Systems:

-

QSAR: The use of a held-out external test set is the gold standard for validation.[18] The model's ability to accurately predict the activity of compounds it has never seen before is the truest measure of its utility.

-

Molecular Docking: A primary validation technique is to re-dock the native co-crystallized ligand back into its binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming that the docking protocol can reproduce a known binding mode.

Ultimately, the most critical validation is experimental. The goal of these computational methods is to generate testable hypotheses. High-ranking compounds from virtual screening or docking should be synthesized or acquired and tested in relevant in vitro biological assays.[23] A strong correlation between predicted and measured activity closes the loop and validates the entire in silico workflow.

Conclusion

The in silico prediction of bioactivity for novel scaffolds like 3-Cyclopropyl-4-methyl-1H-pyrazole represents a powerful strategy to de-risk and accelerate the drug discovery process. By thoughtfully applying a combination of ligand- and structure-based methods, built upon a foundation of high-quality data and subjected to rigorous validation, researchers can move from broad exploration to focused, hypothesis-driven design. This guide provides the strategic framework and technical protocols to navigate this complex but rewarding field, transforming computational data into actionable insights and, ultimately, novel therapeutic candidates.

References

-

An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. (n.d.). BMC Bioinformatics. [Link]

-

The Computational Models of Drug-target Interaction Prediction. (n.d.). PubMed. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

-

Revealing Drug-Target Interactions with Computational Models and Algorithms. (2020). MDPI. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2022). Frontiers in Pharmacology. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2024). GJBE Global Academia. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). ResearchGate. [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Public Chemical Databases. (2022). Chemistry LibreTexts. [Link]

-

Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher. [Link]

-

From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2024). arXiv. [Link]

-

Drug-Target Interactions: Prediction Methods and Applications. (n.d.). PubMed. [Link]

-

Chemical databases/resources. (n.d.). Bioinformatics Web. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed Central. [Link]

-

PubChem. (n.d.). Data.gov. [Link]

-

Machine Learning for Drug-Target Interaction Prediction. (2018). MDPI. [Link]

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2023). PubMed Central. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed. [Link]

-

In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

-

Open Source Molecular Modeling. (2013). PubMed Central. [Link]

-

Open Source Molecular Modeling. (n.d.). GitHub. [Link]

-

Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. [Link]

-

Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. (2018). PubMed Central. [Link]

-

In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). IJFMR. [Link]

-

List of useful databases. (n.d.). University of Cambridge Chemistry Library. [Link]

-

Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2020). ResearchGate. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2024). ResearchGate. [Link]

-

In silico models for drug development: tackling the validation challenge. (2019). VPH Institute. [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. [Link]

-

Directory of in silico Drug Design tools. (n.d.). Bioinformatics.org. [Link]

-

Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed. [Link]

-

Databases/Libraries. (n.d.). NIH Common Fund. [Link]

-

Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2016). National Institutes of Health. [Link]

-

Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). PubMed Central. [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

-

Validating the In-Silico Model for Toxicity Studies. (2020). News-Medical.net. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2020). MDPI. [Link]

-

Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2024). PubMed Central. [Link]

-

What is the best free software for QSAR and molecular docking? (2012). ResearchGate. [Link]

-

In Silico Technologies in Drug Target Identification and Validation. (2007). ResearchGate. [Link]

-

Prediction of kinase inhibitor response using activity profiling, in-vitro screening, and elastic net regression. (2016). arXiv.org. [Link]

-

De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011). ACS Chemical Biology. [Link]

-

Docking Tools. (n.d.). Tehran, Condensed Matter National Laboratory, IPM. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). OUCI. [Link]

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. ijpbs.com [ijpbs.com]

- 3. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. catalog.data.gov [catalog.data.gov]

- 7. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]

- 8. Chemical databases/resources [crdd.osdd.net]

- 9. Open Source Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Open Source Molecular Modeling [opensourcemolecularmodeling.github.io]

- 11. ijpbs.com [ijpbs.com]

- 12. researchgate.net [researchgate.net]

- 13. Human verification [recaptcha.cloud]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. vph-institute.org [vph-institute.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

An In-depth Technical Guide to 3-Cyclopropyl-4-methyl-1H-pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Among its many variations, the 3-cyclopropyl-4-methyl-1H-pyrazole core represents a particularly compelling structural motif. This guide provides a detailed examination of this scaffold, delving into its synthetic accessibility, the strategic importance of its substituents, its role in modulating key biological targets, and its embodiment in groundbreaking therapeutics. By synthesizing chemical principles with pharmacological insights, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel pyrazole-based agents.

The 3-Cyclopropyl-4-methyl-1H-pyrazole Core: A Strategic Overview

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] Its aromaticity and ability to participate in hydrogen bonding make it a versatile component in drug design.[4] The specific decoration of this core with a cyclopropyl group at the 3-position and a methyl group at the 4-position is not arbitrary; it is a deliberate design choice that imparts significant advantages in a drug discovery context.

-

The Cyclopropyl Moiety: This small, strained ring is a valuable tool for medicinal chemists. It can increase metabolic stability by protecting adjacent positions from oxidative metabolism. Furthermore, its unique electronic and conformational properties can enhance binding affinity to biological targets.[5]

-

The Methyl Group: The 4-methyl substituent serves to explore a specific region of the target's binding pocket, potentially increasing potency and selectivity.

This strategic combination of substituents has proven highly effective, most notably in the development of targeted therapies like Janus kinase (JAK) inhibitors.

Synthetic Strategies for Pyrazole Core Construction

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The most classical and widely adopted method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7]

Representative Synthetic Protocol: Knorr Pyrazole Synthesis

This protocol outlines a general, reliable method for constructing a substituted pyrazole ring, which is the foundational step for creating derivatives like the 3-cyclopropyl-4-methyl-1H-pyrazole core.

Objective: To synthesize a pyrazole ring via the condensation of a 1,3-dicarbonyl compound with hydrazine.

Materials:

-

1,3-Diketone (e.g., acetylacetone)

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid (solvent)

-

Glacial acetic acid (catalyst, optional)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.0-1.1 eq) to the solution. If using a less reactive hydrazine, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be neutralized with a weak base (e.g., sodium bicarbonate solution) if an acidic catalyst was used.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel is commonly employed to yield the pure pyrazole derivative.

Causality and Experimental Insight: The Knorr synthesis is highly effective due to the nucleophilic nature of the hydrazine nitrogens and the electrophilic nature of the dicarbonyl carbons. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring. The choice of solvent and catalyst can be crucial for optimizing yield and reaction time, especially with less reactive substrates.

Diagram: General Scheme of Knorr Pyrazole Synthesis

Caption: Workflow for Knorr pyrazole synthesis.

Biological Targets and Therapeutic Applications

Derivatives of the pyrazole scaffold have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[8][9][10] However, the 3-cyclopropyl-4-methyl-1H-pyrazole core has found a particularly prominent role in the development of kinase inhibitors.

Case Study: Ruxolitinib - A JAK1/JAK2 Inhibitor

A prime example of a drug featuring this core is Ruxolitinib (Jakafi®). Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[11] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a fundamental role in mediating cellular responses to cytokines and growth factors involved in hematopoiesis and immune function.[12]

Mechanism of Action: Dysregulation of the JAK-STAT pathway is a key driver in myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[13] Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site on JAK1 and JAK2.[14][15] This action blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The interruption of this signaling cascade leads to:

-

Reduced production of inflammatory cytokines.[14]

-

Normalization of abnormal blood cell production.[14]

Diagram: Simplified JAK-STAT Signaling Pathway and Ruxolitinib Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Structure-Activity Relationships (SAR)

The development of potent and selective pyrazole-based inhibitors is guided by systematic Structure-Activity Relationship (SAR) studies. These studies explore how modifying different positions on the pyrazole scaffold affects biological activity. While specific SAR is target-dependent, general principles can be outlined.

For many kinase inhibitors, the pyrazole core acts as a central scaffold from which vectors point towards different sub-pockets of the ATP-binding site.

-

N1-Position: This position is often substituted with a group that projects into the solvent-exposed region or a specific pocket of the kinase. The choice of substituent here is critical for modulating potency, selectivity, and pharmacokinetic properties.

-

C3-Position: As seen with the cyclopropyl group in Ruxolitinib, this position can be used to enhance binding affinity and metabolic stability.[5]

-

C4-Position: The methyl group at this position can provide beneficial interactions within a hydrophobic pocket.

-

C5-Position: This position is frequently attached to a larger aromatic or heterocyclic system that often forms key hydrogen bonds or pi-stacking interactions within the hinge region of the kinase.

SAR Data Summary Table (Hypothetical Kinase Target)

The following table illustrates a hypothetical SAR for a series of 3-cyclopropyl-4-methyl-1H-pyrazole analogues targeting a generic kinase.

| Compound ID | N1-Substituent | C5-Substituent | Kinase IC₅₀ (nM) |

| A-01 | -H | Phenyl | 580 |

| A-02 | -CH₃ | Phenyl | 250 |

| A-03 | Cyclopentyl | Phenyl | 85 |

| A-04 | Cyclopentyl | 2-aminopyrimidine | 12 |

| A-05 | Cyclopentyl | 2-chloropyrimidine | 150 |

Interpretation of SAR Data:

-

Alkylation at the N1-position (A-01 vs A-03) significantly improves potency, suggesting a beneficial interaction in a hydrophobic pocket.

-

The C5-substituent is critical. Replacing a simple phenyl ring with a hydrogen-bond-donating/accepting heterocycle like 2-aminopyrimidine (A-04) dramatically increases inhibitory activity. This points to a key interaction, likely with the kinase hinge region.

-

The loss of the hydrogen bond donor in the C5-substituent (A-05) reduces activity, confirming the importance of this interaction.

Diagram: Key SAR Points on the Pyrazole Scaffold

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. chemtube3d.com [chemtube3d.com]

- 8. mdpi.com [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]

- 13. researchgate.net [researchgate.net]

- 14. octagonchem.com [octagonchem.com]

- 15. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

Methodological & Application

Application of 3-Cyclopropyl-4-methyl-1H-pyrazole in Drug Discovery: A Technical Guide for Researchers

Introduction: The Privileged Pyrazole Scaffold and the Significance of the 3-Cyclopropyl-4-methyl Substitution Pattern

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for the design of therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] The 3-cyclopropyl-4-methyl-1H-pyrazole core, the focus of this guide, represents a strategic evolution of this privileged structure. The incorporation of a cyclopropyl group at the 3-position and a methyl group at the 4-position imparts specific and advantageous properties for drug discovery.

The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the conformational preferences of molecules, often leading to increased binding affinity for their biological targets.[5] The methyl group at the 4-position can provide a valuable vector for further chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the application of the 3-cyclopropyl-4-methyl-1H-pyrazole scaffold in drug discovery, with a particular focus on its use as a core for kinase inhibitors. We will delve into synthetic strategies, key biological targets, and detailed protocols for the evaluation of these compounds.

Synthetic Strategies for 3-Cyclopropyl-4-methyl-1H-pyrazole and its Derivatives

The construction of the 3-cyclopropyl-4-methyl-1H-pyrazole core and its subsequent derivatization are critical steps in the drug discovery process. The following section outlines a general synthetic approach, drawing from established pyrazole synthesis methodologies.

Protocol 1: Synthesis of the 3-Cyclopropyl-4-methyl-1H-pyrazole Core

This protocol describes a plausible synthetic route to the core scaffold, based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Workflow for the Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole:

Caption: A generalized workflow for the synthesis of the 3-cyclopropyl-4-methyl-1H-pyrazole core.

Materials:

-

1-Cyclopropyl-1,3-butanedione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with ethyl acetate (3 x).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 3-cyclopropyl-4-methyl-1H-pyrazole.

Protocol 2: Synthesis of a Representative Kinase Inhibitor Derivative

Building upon the core scaffold, this protocol outlines the synthesis of a hypothetical N-aryl pyrazole derivative, a common motif in kinase inhibitors. This involves a Buchwald-Hartwig amination reaction.

Workflow for N-Arylation of 3-Cyclopropyl-4-methyl-1H-pyrazole:

Caption: A workflow for the N-arylation of the pyrazole core using a Buchwald-Hartwig reaction.

Materials:

-

3-Cyclopropyl-4-methyl-1H-pyrazole

-

Substituted aryl halide (e.g., 4-bromopyridine hydrochloride)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-cyclopropyl-4-methyl-1H-pyrazole (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Extraction and Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired N-aryl pyrazole derivative.

Application in Kinase Inhibition: Targeting Key Signaling Pathways

Derivatives of the 3-cyclopropyl-4-methyl-1H-pyrazole scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Transforming Growth Factor-β Type I Receptor (TβR-I) Kinase

The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in cancer and fibrosis.[6] TβR-I is a key kinase in this pathway. Structure-activity relationship (SAR) studies on pyrazole-based inhibitors of TβR-I have shown that substitution at the 5-position of the pyrazole ring with a cyclopropyl group can maintain good activity.[7]

Signaling Pathway Overview:

Caption: Inhibition of the TβR-I kinase by a 3-cyclopropyl-4-methyl-1H-pyrazole derivative blocks downstream signaling.

Protocol 3: In Vitro TβR-I Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to determine the inhibitory activity of test compounds against TβR-I kinase.[4]

Materials:

-

Recombinant human TβR-I kinase

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Kinase Reaction Mix: In the kinase buffer, prepare a solution containing the TβR-I kinase and the substrate (MBP).

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.

-

Reaction Setup: To the wells of a 384-well plate, add the test compound dilutions. Add the kinase/substrate mix to all wells except the negative control wells.

-

Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for TβR-I.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary:

| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

| Pyrazole-based | TβR-I | 10 - 1000 | [7] |

Other Potential Kinase Targets

The versatility of the pyrazole scaffold suggests that derivatives of 3-cyclopropyl-4-methyl-1H-pyrazole could be developed as inhibitors for a range of other kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets in oncology.[8]

-

c-Jun N-terminal Kinases (JNKs): Involved in stress signaling pathways and implicated in neurodegenerative diseases and inflammation.[4]

Detailed protocols for in vitro assays for CDK2 and JNK3 are provided below.

Protocol 4: In Vitro CDK2/Cyclin A Kinase Assay (Radiometric Format)

This protocol describes a traditional radiometric assay to measure the inhibition of CDK2/Cyclin A.[9]

Materials:

-

Recombinant human CDK2/Cyclin A kinase

-

Histone H1 or a suitable peptide substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Test compounds (dissolved in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid (1%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reaction Mix: In the kinase buffer, prepare a solution containing CDK2/Cyclin A and the substrate (Histone H1).

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.

-

Reaction Setup: To microcentrifuge tubes, add the test compound dilutions and the kinase/substrate mix.

-

Initiate Reaction: Add [γ-³²P]ATP to each tube to start the reaction.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper strip to stop the reaction.

-

Washing: Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value.

Protocol 5: In Vitro JNK3 Kinase Assay (ELISA Format)

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) for measuring JNK3 inhibition.[3]

Materials:

-

Recombinant human JNK3 kinase

-

GST-c-Jun (1-79) or ATF-2 as a substrate

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl₂, 2 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Glutathione-coated or streptavidin-coated microplates

-

Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Jun (Ser63))

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coat Plate with Substrate: Coat the wells of a microplate with the GST-c-Jun or biotinylated ATF-2 substrate and incubate to allow for binding. Wash the wells to remove unbound substrate.

-

Kinase Reaction: Add the test compound dilutions, JNK3 kinase, and ATP to the wells.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Wash the wells and add the primary antibody against the phosphorylated substrate. Incubate and then wash.

-

Add Secondary Antibody: Add the HRP-conjugated secondary antibody, incubate, and wash.

-

Develop Signal: Add TMB substrate and incubate until a color develops. Add the stop solution.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 3-cyclopropyl-4-methyl-1H-pyrazole scaffold is a valuable building block in modern drug discovery, particularly in the development of kinase inhibitors. Its unique structural features offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The synthetic routes and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the potential of this promising scaffold. Future work in this area will likely focus on the synthesis of diverse libraries based on this core to probe a wider range of the kinome and other target classes. The continued application of this versatile scaffold is expected to lead to the discovery of novel and effective therapeutic agents for a variety of human diseases.

References

-

Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953–3956. Available from: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3323. Available from: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1125-1132. Available from: [Link]

-

Development and Optimization of a Non-Radioactive JNK3 Assay. Journal of Biomolecular Screening, 12(4), 526-533. Available from: [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(19), 3531. Available from: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3179. Available from: [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. Available from: [Link]

Sources

- 1. promega.com [promega.com]

- 2. JNK3 Kinase Enzyme System [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. JNK3 Kinase Enzyme System Application Note [promega.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. media.cellsignal.com [media.cellsignal.com]

Application Notes & Protocols: The Strategic Use of 3-Cyclopropyl-4-methyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the utilization of 3-cyclopropyl-4-methyl-1H-pyrazole as a pivotal building block in the synthesis of modern fungicides. This document elucidates the synthetic pathways, key reaction protocols, and the mechanistic basis of the resulting agrochemicals, with a focus on the highly successful class of succinate dehydrogenase inhibitors (SDHIs).

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals

Pyrazole derivatives have emerged as a cornerstone in the development of high-efficacy agrochemicals, particularly fungicides.[1][2] Their unique structural and electronic properties allow for the creation of compounds with novel modes of action and improved resistance profiles. The 3-cyclopropyl-4-methyl-1H-pyrazole scaffold, in particular, offers a desirable combination of lipophilicity and metabolic stability, making it an attractive starting point for the synthesis of potent fungicidal agents.

The primary application of this pyrazole derivative is in the synthesis of pyrazole carboxamide fungicides, a class of compounds renowned for their broad-spectrum activity and effectiveness against a wide range of plant pathogens.[3] These fungicides are celebrated for their targeted inhibition of fungal respiration, a mode of action that distinguishes them from many other classes of fungicides.[4]

The Core Synthetic Strategy: From Pyrazole to Potent Fungicide

The overarching synthetic strategy involves the functionalization of the 3-cyclopropyl-4-methyl-1H-pyrazole core to introduce a carboxylic acid moiety at the 4-position. This key intermediate, 3-cyclopropyl-4-methyl-1H-pyrazole-4-carboxylic acid, is then coupled with a variety of aniline derivatives to generate a library of pyrazole carboxamide fungicides. This modular approach allows for the fine-tuning of the final compound's biological activity, spectrum, and physicochemical properties.

The following diagram illustrates the general synthetic workflow:

Caption: General synthetic workflow for pyrazole carboxamide fungicides.

Detailed Protocols for Synthesis

This section provides detailed, step-by-step protocols for the key transformations in the synthesis of a representative pyrazole carboxamide fungicide.

Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole-4-carboxylic acid

The introduction of a carboxylic acid group at the 4-position of the pyrazole ring is a critical step. A robust and widely applicable method is the Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.[5][6]

Protocol 1: Vilsmeier-Haack Formylation of 3-Cyclopropyl-4-methyl-1H-pyrazole

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 3-cyclopropyl-4-methyl-1H-pyrazole (1 equivalent) in DMF (2 volumes) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir until the ice has melted completely.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-cyclopropyl-4-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Oxidation of 3-Cyclopropyl-4-methyl-1H-pyrazole-4-carbaldehyde

The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method utilizes potassium permanganate.[7]

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropyl-4-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water (2:1).

-

Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, 2 equivalents) portion-wise, maintaining the reaction temperature below 30°C. A brown precipitate of manganese dioxide will form.

-

Reaction Monitoring: Stir the reaction at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction (monitor by TLC).

-

Work-up: Filter the reaction mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-cyclopropyl-4-methyl-1H-pyrazole-4-carboxylic acid.

Synthesis of a Representative Pyrazole Carboxamide Fungicide

The final step in the synthesis is the coupling of the pyrazole carboxylic acid with a suitable aniline. This is typically achieved by first converting the carboxylic acid to the more reactive acid chloride.[7][8]

Protocol 3: Amide Coupling Reaction

-

Acid Chloride Formation: In a flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 3-cyclopropyl-4-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂, 5 equivalents). Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-cyclopropyl-4-methyl-1H-pyrazole-4-carbonyl chloride is used in the next step without further purification.

-

Amide Formation: Dissolve the crude acid chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0°C.

-

Amine Addition: In a separate flask, dissolve the desired substituted aniline (e.g., 2-amino-N-ethylbenzamide, 1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the acid chloride solution at 0°C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[9] SDH, also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[10] It catalyzes the oxidation of succinate to fumarate.[11]

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[4] This disruption of the electron transport chain leads to a halt in cellular respiration and ATP production, ultimately causing fungal cell death.

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Structure-Activity Relationships (SAR) and Data

The biological activity of pyrazole carboxamide fungicides can be significantly influenced by the substituents on both the pyrazole and the aniline moieties. The table below summarizes the key structural features and their general impact on fungicidal activity, based on literature data for analogous compounds.

| Position | Moiety | General SAR Observations | Representative Substituents |

| Pyrazole-N1 | Alkyl | Small alkyl groups like methyl are often optimal for activity. | -CH₃ |

| Pyrazole-C3 | Cyclopropyl/Haloalkyl | A cyclopropyl or a di/trifluoromethyl group often enhances potency.[12] | Cyclopropyl, -CF₃, -CHF₂ |

| Pyrazole-C4 | Carboxamide Linker | The carboxamide linker is essential for binding to the SDH enzyme. | -C(O)NH-R |

| Aniline Moiety | Substituted Phenyl | The nature and position of substituents on the aniline ring are critical for spectrum and potency. Electron-withdrawing groups are common. | 2-chloro, 2,6-difluoro, 2-trifluoromethyl |

Conclusion

3-Cyclopropyl-4-methyl-1H-pyrazole is a valuable and versatile building block for the synthesis of advanced pyrazole carboxamide fungicides. The synthetic route, involving Vilsmeier-Haack formylation, oxidation, and amide coupling, is a robust and adaptable method for accessing a wide range of potent agrochemicals. The targeted mechanism of action, the inhibition of succinate dehydrogenase, provides a powerful tool for the management of fungal diseases in agriculture. The modular nature of the synthesis allows for extensive structure-activity relationship studies, paving the way for the development of next-generation fungicides with improved efficacy and environmental profiles.

References

-

Synthesis and Fungicidal Activity of Pyrazolecarboxamide Containing a-Aminoacetanilide Moiety. E-Journal of Chemistry. Available at: [Link]

-

General structures of commercial SDHI fungicides and some representatives. ResearchGate. Available at: [Link]

- Pyrazole carboxanilide fungicides and use.Google Patents.

-

The chemical structures of commercialized pyrazole‐4‐carboxamides. ResearchGate. Available at: [Link]

-

The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and... ResearchGate. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. National Institutes of Health. Available at: [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.Google Patents.

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]

-

What are SDH2 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]

-

Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ResearchGate. Available at: [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. Available at: [Link]

-

Inhibition of succinic acid dehydronase. Slideshare. Available at: [Link]

-

SDHI fungicides and turfgrass disease control: An overview. University of Georgia. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

-

Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.Google Patents.

-

Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. scielo.br [scielo.br]

- 8. scispace.com [scispace.com]

- 9. site.caes.uga.edu [site.caes.uga.edu]

- 10. mdpi.com [mdpi.com]

- 11. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. lsa.umich.edu [lsa.umich.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges and optimize your experimental outcomes.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis

The most prevalent and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the specific target of 3-Cyclopropyl-4-methyl-1H-pyrazole, the key precursors are 1-cyclopropyl-2-methyl-1,3-butanedione and a hydrazine source (e.g., hydrazine hydrate).

The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4] However, the use of an unsymmetrical dicarbonyl compound introduces the significant challenge of regioselectivity, potentially leading to a mixture of pyrazole isomers.

dot

Caption: General Knorr pathway for 3-Cyclopropyl-4-methyl-1H-pyrazole.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue stemming from several factors. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

-

Reagent Quality:

-

Hydrazine Decomposition: Hydrazine hydrate can decompose over time, while substituted hydrazines like phenylhydrazine are prone to oxidation, often indicated by a color change to reddish-brown.[5] Always use freshly opened or purified reagents. The stability of hydrazine sulfate is higher than that of hydrazine hydrate, making it a more reliable choice in some cases.[5]

-

Dicarbonyl Purity: The purity of your 1,3-dicarbonyl precursor is critical. Impurities can introduce side reactions. Ensure its purity via NMR or GC-MS before use.

-

-

Reaction Conditions:

-

Suboptimal Temperature: The cyclization may require heating. If the reaction is sluggish at room temperature or in a low-boiling solvent like ethanol, consider switching to a higher-boiling solvent such as toluene or DMF.[6] However, excessive heat can cause degradation. An optimization screen from room temperature up to the solvent's reflux point is recommended. Some protocols have found 60 °C to be optimal, with higher temperatures leading to decreased yield.[7]

-

Incorrect pH: The Knorr synthesis is typically acid-catalyzed.[3] The reaction can be slow without a catalytic amount of acid (e.g., a few drops of acetic acid). Conversely, strongly acidic conditions can lead to unwanted side reactions or degradation. If no catalyst is used, consider adding a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid.

-

-

Solvent Effects:

-

Poor Solubility: If starting materials are not fully dissolved, the reaction rate will be severely limited.[6] Screen a range of solvents to find one that effectively dissolves both the dicarbonyl compound and the hydrazine source.

-

Inappropriate Polarity: While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, DMAc, or NMP have shown superior results for some substituted pyrazole syntheses.[6]

-

Question 2: I am getting a mixture of two pyrazole products. How can I improve the regioselectivity?

Answer: The formation of regioisomers is the most significant challenge when using an unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different products.

Strategies to Control Regioselectivity:

-

pH Control: The pH of the reaction medium is a critical factor.[6] The protonation state of both the hydrazine and the dicarbonyl compound can influence which carbonyl is more electrophilic and which nitrogen of the hydrazine is more nucleophilic.

-

Acidic Conditions: Often favor attack at the less hindered carbonyl group.

-

Basic Conditions: Can alter the selectivity profile. Solvents like pyrrolidine have been used to selectively form specific isomers in reactions that are typically acid-catalyzed.[6]

-

-

Solvent Choice: The solvent can influence the transition state energies for the formation of the two different isomers. Experimenting with both protic (ethanol, methanol) and aprotic (DMF, toluene, dioxane) solvents is highly recommended.[6]

-

Steric Hindrance: The cyclopropyl group is sterically more demanding than the methyl group on the dicarbonyl precursor. This inherent steric difference can often be exploited. Generally, the initial attack of the unsubstituted -NH2 group of hydrazine occurs at the less sterically hindered carbonyl.

-

Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, thereby influencing the isomeric ratio. Lower temperatures often favor kinetic products and may enhance selectivity.

dot

// Feedback loops CheckReagents -> Start [label="Reagents Impure", style=dashed, color="#5F6368"]; CheckConditions -> Start [label="Conditions Suboptimal", style=dashed, color="#5F6368"]; SolventScreen -> Start [label="Solvent Ineffective", style=dashed, color="#5F6368"]; Purification -> Start [label="Losses During Purification", style=dashed, color="#5F6368"]; }

Caption: A logical workflow for troubleshooting pyrazole synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which hydrazine source is best: hydrazine hydrate, hydrazine sulfate, or a hydrochloride salt? A1: Each has its advantages.

-

Hydrazine Hydrate: A liquid that is easy to handle but less stable and highly toxic.[5]

-

Hydrazine Sulfate: A crystalline solid that is more stable and generally safer to handle, making it a good choice for reproducibility.[5]

-

Hydrazine Hydrochloride: Also a stable salt. Using a salt form requires the addition of a base (like triethylamine or sodium acetate) to liberate the free hydrazine in situ.

| Reagent | Form | Stability | Key Handling Considerations |

| Hydrazine Hydrate | Colorless Liquid | Less Stable | Highly toxic and corrosive. Use in a well-ventilated fume hood with appropriate PPE.[5] |

| Hydrazine Sulfate | White Crystalline Solid | More Stable | Less volatile and safer to handle, but still toxic. Often preferred for stability.[5] |

| Phenylhydrazine | Pale Yellow Liquid/Solid | Prone to Oxidation | Turns reddish-brown on exposure to air/light. Store under inert gas in the dark.[5] |

Q2: What are the most common side reactions to be aware of? A2: Besides regioisomer formation, the primary side reaction is the formation of a stable hydrazone at only one of the carbonyl groups without subsequent cyclization. This can occur if the cyclization step has a high activation energy. Another potential side reaction, especially with certain substrates, is a Michael addition if an α,β-unsaturated carbonyl precursor is used instead of a 1,3-dicarbonyl.[6]

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a stain (like potassium permanganate or iodine) to visualize the spots, as pyrazoles may not be UV-active depending on their substitution. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for tracking the consumption of starting materials and the formation of products and byproducts.[6]

Q4: My purification by column chromatography is difficult, with the product streaking or not separating well from impurities. What can I do? A4: The NH group in the pyrazole ring can interact strongly with silica gel, causing streaking. To mitigate this, you can:

-

Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent.

-

Consider switching to a different stationary phase, such as alumina.

-

If the product is a solid, recrystallization is often a more effective and scalable purification method than chromatography.

Experimental Protocols

Protocol 1: General Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole

This protocol provides a general starting point. Optimization of solvent, temperature, and catalyst may be required.

Materials:

-

1-cyclopropyl-2-methyl-1,3-butanedione (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (or other chosen solvent)

-

Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-2-methyl-1,3-butanedione (1.0 eq) in ethanol (approx. 0.2-0.5 M concentration).

-

Addition of Reactants: Add the catalytic amount of glacial acetic acid to the solution. Begin stirring and add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for ethanol, ~78 °C).

-

Monitoring: Monitor the progress of the reaction by TLC until the starting dicarbonyl is consumed (typically 2-6 hours).[6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 3-Cyclopropyl-4-methyl-1H-pyrazole.

Protocol 2: Synthesis of Precursor - Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone is a key starting material for creating the 1,3-dicarbonyl precursor. It can be prepared from 5-chloro-2-pentanone.[8][9]